![molecular formula C6H7N5O5 B14216477 N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide CAS No. 5016-19-3](/img/structure/B14216477.png)
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a diazinane ring, and a formamide group. Its unique chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide typically involves the reaction of nitro compounds with formamide under specific conditions. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines . This process involves the use of various methylating agents and catalytic systems to achieve the desired product.
Industrial Production Methods
Industrial production of this compound can involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, methylation, and purification to obtain the final product. The use of advanced catalytic systems and eco-friendly solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Various substitution reactions can occur, particularly involving the nitro and formamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, formic acid, and various catalysts such as nickel or iron-based catalysts . Reaction conditions can vary, but typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amines, while oxidation can produce different nitro derivatives .
Scientific Research Applications
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide involves its interaction with specific molecular targets and pathways. The nitro group and formamide moiety play crucial roles in its reactivity and biological activity. The compound can act as a ligand, binding to metal ions or enzymes, and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler amide derived from formic acid, used in various industrial applications.
Dimethylformamide: A widely used solvent in organic synthesis and industrial processes.
N-methylated amines: Compounds with similar structural motifs, used in pharmaceuticals and agrochemicals.
Uniqueness
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5016-19-3 |
|---|---|
Molecular Formula |
C6H7N5O5 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide |
InChI |
InChI=1S/C6H7N5O5/c1-10-5(13)3(11(15)16)4(8-6(10)14)9-7-2-12/h2-3H,1H3,(H,7,12)(H,8,9,14) |
InChI Key |
VWVGMRWIAOQBSP-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=O)C(/C(=N/NC=O)/NC1=O)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=O)C(C(=NNC=O)NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


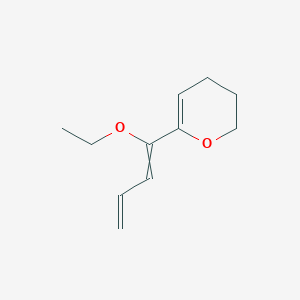
![1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14216404.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
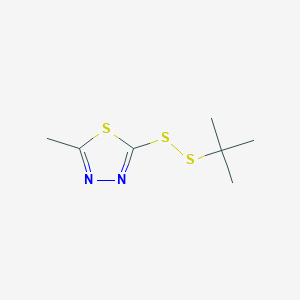

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-](/img/structure/B14216430.png)
![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
![N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14216450.png)
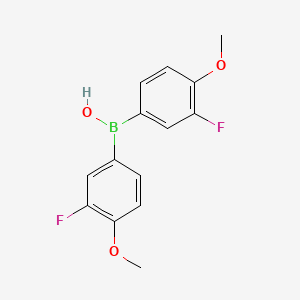
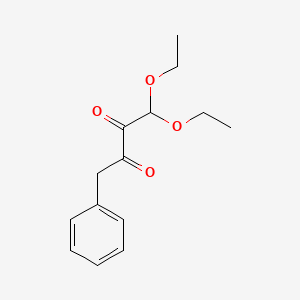
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
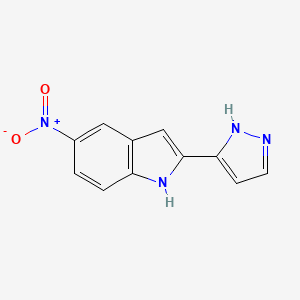
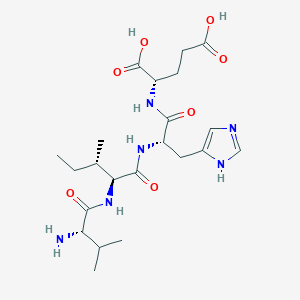
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
